Cas no 1309315-52-3 (3-[(4-Bromothiophen-2-yl)methoxy]azetidine)
3-[(4-Bromothiophen-2-yl)methoxy]azetidine Chemical and Physical Properties
Names and Identifiers
-
- 3-((4-Bromothiophen-2-yl)methoxy)azetidine
- 1309315-52-3
- EN300-1146142
- 3-[(4-bromothiophen-2-yl)methoxy]azetidine
- CS-0266027
- AKOS012405477
- SCHEMBL12648896
- Azetidine, 3-[(4-bromo-2-thienyl)methoxy]-
- 3-[(4-Bromothiophen-2-yl)methoxy]azetidine
-
- Inchi: 1S/C8H10BrNOS/c9-6-1-8(12-5-6)4-11-7-2-10-3-7/h1,5,7,10H,2-4H2
- InChI Key: DRSRMBBOGWAVML-UHFFFAOYSA-N
- SMILES: BrC1=CSC(=C1)COC1CNC1
Computed Properties
- Exact Mass: 246.96665g/mol
- Monoisotopic Mass: 246.96665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 49.5Ų
Experimental Properties
- Density: 1.60±0.1 g/cm3(Predicted)
- Boiling Point: 310.4±42.0 °C(Predicted)
- pka: 9.50±0.40(Predicted)
3-[(4-Bromothiophen-2-yl)methoxy]azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1146142-1.0g |
3-[(4-bromothiophen-2-yl)methoxy]azetidine |
1309315-52-3 | 1g |
$0.0 | 2023-06-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336697-50mg |
3-((4-Bromothiophen-2-yl)methoxy)azetidine |
1309315-52-3 | 95% | 50mg |
¥20709.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336697-100mg |
3-((4-Bromothiophen-2-yl)methoxy)azetidine |
1309315-52-3 | 95% | 100mg |
¥23511.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336697-250mg |
3-((4-Bromothiophen-2-yl)methoxy)azetidine |
1309315-52-3 | 95% | 250mg |
¥22696.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336697-500mg |
3-((4-Bromothiophen-2-yl)methoxy)azetidine |
1309315-52-3 | 95% | 500mg |
¥27638.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336697-1g |
3-((4-Bromothiophen-2-yl)methoxy)azetidine |
1309315-52-3 | 95% | 1g |
¥26722.00 | 2024-08-09 |
3-[(4-Bromothiophen-2-yl)methoxy]azetidine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 3-[(4-Bromothiophen-2-yl)methoxy]azetidine
Comprehensive Overview of 3-[(4-Bromothiophen-2-yl)methoxy]azetidine (CAS No. 1309315-52-3)
3-[(4-Bromothiophen-2-yl)methoxy]azetidine (CAS No. 1309315-52-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound features a unique molecular structure combining a bromothiophene moiety with an azetidine ring, making it a versatile intermediate for drug discovery and advanced material applications. Its CAS number 1309315-52-3 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in scientific literature and commercial databases.
The growing interest in heterocyclic compounds like 3-[(4-Bromothiophen-2-yl)methoxy]azetidine stems from their potential in addressing modern challenges such as drug-resistant infections and sustainable electronics. Recent studies highlight its role in modulating biological targets, particularly in central nervous system (CNS) drug development, where its azetidine scaffold enhances bioavailability. Concurrently, its bromothiophene component is explored in organic semiconductors, aligning with the global push for green energy solutions.
From a synthetic chemistry perspective, CAS 1309315-52-3 exemplifies innovations in C-H functionalization and cross-coupling reactions. Researchers frequently search for "efficient synthesis of bromothiophene derivatives" or "azetidine-based pharmacophores," reflecting its relevance in medicinal chemistry. The compound’s methoxy linker also enables facile derivatization, a feature highlighted in patents focusing on kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
In the context of AI-driven drug discovery, 3-[(4-Bromothiophen-2-yl)methoxy]azetidine is increasingly mentioned in datasets training predictive algorithms for small-molecule properties. This aligns with trending queries like "machine learning in chemical synthesis" or "fragment-based drug design." Its balanced lipophilicity and molecular weight (MW: ~246.1 g/mol) make it a candidate for lead optimization pipelines, particularly in neurological disorders and inflammatory diseases.
Environmental and regulatory considerations further underscore the compound’s significance. While not classified as hazardous, its bromine substituent necessitates careful handling per REACH guidelines. Analytical methods such as HPLC and LC-MS are commonly employed to ensure purity, addressing industry demands for "high-purity heterocyclic intermediates." Suppliers often emphasize batch-to-batch consistency, a key concern for contract research organizations (CROs).
Looking ahead, 1309315-52-3 is poised to play a pivotal role in precision medicine and smart materials. Its dual utility in biopharmaceuticals and optoelectronics mirrors interdisciplinary trends like "convergence of biology and engineering." As research advances, this compound may unlock breakthroughs in personalized therapeutics and biodegradable sensors, solidifying its place in next-generation scientific endeavors.
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